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Methyl 4-chlorobutanimidate

Cat. No.: B13624455
M. Wt: 135.59 g/mol
InChI Key: METLUNUYKRGGMS-UHFFFAOYSA-N
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Description

Overview of Imidates as Synthetic Intermediates in Organic Chemistry

Imidates, also known as imino ethers, are a class of organic compounds characterized by the functional group R-C(=NR')OR". wikipedia.org They can be considered esters of imidic acids (R-C(=NR')OH). These compounds are valuable and versatile synthetic intermediates in organic chemistry due to their ambiphilic nature, possessing both nucleophilic and electrophilic centers. acs.orgrsc.orgacs.orgnih.gov This reactivity allows them to be transformed into a wide variety of other functional groups and heterocyclic systems. rsc.orgnumberanalytics.comresearchgate.netnumberanalytics.com

The synthesis of imidates can be achieved through several methods, with the Pinner reaction being a classic and widely used approach. wikipedia.orgnumberanalytics.comrroij.com Discovered by Adolf Pinner in 1877, this reaction involves the acid-catalyzed addition of an alcohol to a nitrile. numberanalytics.comwikipedia.orgnih.govjk-sci.com The resulting product is an imidate salt, commonly referred to as a Pinner salt, which can then be converted to the free imidate. wikipedia.orgwikipedia.orgjk-sci.com While the Pinner reaction is a cornerstone, other methods for imidate synthesis include the alkylation of amides and the reaction of orthoesters or carbonyl compounds. rroij.com

The utility of imidates in organic synthesis is extensive. They serve as precursors for the synthesis of:

Esters: Hydrolysis of imidates yields esters. wikipedia.orgwikipedia.org

Amidines: Reaction with ammonia (B1221849) or amines converts imidates into amidines. numberanalytics.comwikipedia.org

Orthoesters: Treatment with an excess of alcohol can produce orthoesters. wikipedia.orgwikipedia.orgjk-sci.com

Heterocycles: Imidates are crucial building blocks for a diverse range of nitrogen-containing heterocyclic compounds such as oxazolines, oxazines, quinazolines, isoquinolines, imidazoles, and triazoles. rsc.orgnumberanalytics.comresearchgate.net

Despite their synthetic importance, many imidates are inherently unstable and are often generated in situ for immediate use in subsequent reactions. acs.orgacs.orgnih.gov However, recent research has focused on developing more stable and isolable imidate derivatives to improve handling and process control. acs.orgacs.orgnih.gov

Academic Research Landscape of Methyl 4-Chlorobutanimidate

Historical Context of Related Imidate Utility

The historical significance of imidates lies in their foundational role in synthetic organic chemistry, primarily established through the Pinner reaction. numberanalytics.comnumberanalytics.com This reaction provided a reliable method for converting nitriles, which are readily available starting materials, into the more reactive imidate functionality. numberanalytics.comnumberanalytics.com This opened up new pathways for the synthesis of various compound classes that were previously more difficult to access.

The ability to transform imidates into esters, amidines, and orthoesters made them key intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com For instance, the amidine group is a common structural motif in many biologically active molecules. The versatility of imidates also extends to their use as protecting groups for alcohols. wikipedia.org For example, trichloroacetimidates, formed from the reaction of an alcohol with trichloroacetonitrile, have been used to protect alcohol functionalities during multi-step syntheses. wikipedia.org

Contemporary Research Focus and Emerging Applications

Recent research on imidates has expanded beyond their traditional roles, with a focus on developing new synthetic methodologies and applications. A notable area of contemporary research involves the use of imidates in annulation reactions to construct complex cyclic systems.

A significant development in this area is the use of This compound and its derivatives as novel annulating reagents. nih.govacs.org Specifically, N-substituted derivatives of this compound have been employed in the one-step, highly stereoselective synthesis of cyclopentane (B165970) and cyclohexane (B81311) cores. nih.govacs.org This methodology is particularly valuable as the construction of substituted five- and six-membered rings with multiple contiguous stereocenters is a challenging task in synthetic chemistry. acs.org

In one study, methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate was used in a cycloaddition reaction with various Michael acceptors to produce highly substituted cyclopentanes with excellent control over the stereochemistry, yielding a single diastereomer out of eight possibilities. acs.org This approach has been highlighted as a powerful tool for creating novel chemotypes with potential pharmacological relevance. acs.org The reaction proceeds through an initial Michael addition followed by an intramolecular cyclization. acs.org This innovative use of a functionalized imidate showcases the ongoing evolution of imidate chemistry and its potential for addressing complex synthetic challenges.

While specific data on the isolated properties of this compound is not extensively detailed in the provided search results, its hydrochloride salt is commercially available, indicating its utility as a building block in organic synthesis. sigmaaldrich.commyskinrecipes.comambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO B13624455 Methyl 4-chlorobutanimidate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

methyl 4-chlorobutanimidate

InChI

InChI=1S/C5H10ClNO/c1-8-5(7)3-2-4-6/h7H,2-4H2,1H3

InChI Key

METLUNUYKRGGMS-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCCCl

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Chlorobutanimidate and Its Key Derivatives

Synthesis of Methyl 4-Chlorobutanimidate

Established Preparation Routes for the Parent Compound

The primary and most established method for synthesizing alkyl imidates, including this compound, is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgd-nb.info

In the context of this compound, the synthesis begins with 4-chlorobutyronitrile (B21389) and anhydrous methanol (B129727). The reaction is conducted in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas. numberanalytics.com The mechanism proceeds through the protonation of the nitrile nitrogen by HCl, which forms a highly electrophilic nitrilium ion. d-nb.infonumberanalytics.com This intermediate is then susceptible to nucleophilic attack by methanol. numberanalytics.com A subsequent proton transfer yields the this compound hydrochloride salt, commonly referred to as a Pinner salt. wikipedia.orgd-nb.info

The general procedure involves cooling a solution of 4-chlorobutyronitrile and methanol in a suitable solvent, such as dichloromethane, to low temperatures (e.g., -15°C to 8°C) while bubbling HCl gas through the mixture. The low temperature is crucial to prevent the thermodynamically unstable imidate salt from eliminating to form an amide and an alkyl chloride. wikipedia.org The reaction is typically stirred for an extended period, sometimes several days, to ensure complete conversion. The final product, a white crystalline solid, is usually isolated by filtration after precipitation with a non-polar solvent like cold diethyl ether.

Table 1: Typical Reagents and Conditions for Pinner Reaction Synthesis

Reagent/Parameter Role/Condition Example
Nitrile Starting Material 4-Chlorobutyronitrile
Alcohol Nucleophile/Solvent Anhydrous Methanol
Acid Catalyst Proton Source Hydrogen Chloride (gas)
Solvent Reaction Medium Dichloromethane or Ethyl Acetate
Temperature Control Reaction Rate -15°C to 8°C
Reaction Time Ensure Completion ~6 days

Optimization Studies in Imidate Synthesis

The classical Pinner reaction, while effective, has drawbacks related to the harsh reaction conditions and the use of toxic, difficult-to-handle gaseous HCl. d-nb.info Consequently, research has focused on developing milder and more efficient protocols.

One optimization strategy involves the in situ generation of HCl. For instance, using trimethylsilyl (B98337) chloride (TMSCl) in ethanol (B145695) provides a less hazardous method for producing the required acidic environment. d-nb.inforesearchgate.net Another approach employs commercially available solutions of HCl in less common solvents, such as a 4 N solution in cyclopentyl methyl ether (CPME), which allows for simpler product isolation by direct filtration. d-nb.inforesearchgate.net

Lewis acids have also been explored as alternatives to proton acids for promoting the Pinner reaction. d-nb.info Lewis acids like hafnium triflate or trimethylsilyl triflate can activate the nitrile group towards nucleophilic attack by the alcohol. d-nb.info These methods offer a milder alternative for synthesizing esters from alcohols and nitriles, and can be chemoselective, allowing for the esterification of primary aliphatic alcohols even in the presence of unprotected phenolic hydroxy groups or carboxylic acids. d-nb.info

Further studies have focused on optimizing parameters such as reaction time, temperature, and reagent stoichiometry to improve yield and selectivity. scielo.br For example, in related oxidative coupling reactions, reducing the reaction time from 20 hours to 4 hours and using acetonitrile (B52724) as a "greener" solvent were shown to provide a good balance between reactant conversion and product selectivity. scielo.br Such principles of optimizing reaction parameters are broadly applicable to imidate synthesis to minimize byproduct formation and enhance efficiency. scielo.br

Preparation of Functionalized N-Sulfinyl Imidate Derivatives

N-sulfinyl imines and their derivatives are valuable intermediates in organic synthesis, particularly for the asymmetric synthesis of chiral amines. wikipedia.orguea.ac.uk The N-sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of subsequent reactions. wikipedia.orgcas.cn

Synthesis of Methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate

Methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate is a key reagent used in stereoselective annulation reactions to form complex carbocycles. acs.orgacs.orgnih.gov Its synthesis involves the condensation of this compound (or its hydrochloride salt) with an enantiopure tert-butanesulfinamide, such as (R)-tert-butanesulfinamide (often referred to as Ellman's auxiliary). rsc.orgd-nb.info

The direct condensation of the imidate with the sulfinamide is typically promoted by a Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)₄), which facilitates the formation of the N-S bond. uea.ac.ukd-nb.info The reaction is generally carried out in an anhydrous solvent under an inert atmosphere. The tert-butanesulfinyl group activates the imidate for various nucleophilic additions while serving as a potent chiral directing group. cas.cnresearchgate.net This specific derivative, methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate, has been identified as an effective annulating reagent for the diastereoselective preparation of five- and six-membered carbocycles. acs.orgnih.govresearchgate.net

Stereocontrolled Incorporation of Chiral Auxiliaries

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis. The N-tert-butylsulfinyl group is among the most effective and widely used chiral auxiliaries for preparing enantiomerically pure amines and their derivatives. wikipedia.orgrsc.org

When attached to an imidate, the chiral sulfinyl group exerts a powerful stereodirecting effect in subsequent transformations. wikipedia.org For example, in the cycloaddition reactions involving methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate and various Michael acceptors, the sulfinyl group controls the facial approach of the reactants. acs.orgnih.gov This control leads to the highly diastereoselective formation of cyclopentane (B165970) or cyclohexane (B81311) rings, often generating only one of eight possible diastereomers with excellent stereochemical control. acs.orgnih.govresearchgate.net

The mechanism of stereocontrol relies on the formation of a rigid, chelated intermediate where the sulfinyl group coordinates to a metal cation (from a base like lithium hexamethyldisilazide), creating a sterically defined aza-enolate. researchgate.net This conformation dictates that incoming electrophiles or reactants add to the less hindered face of the molecule, resulting in a high degree of asymmetric induction. wikipedia.orgresearchgate.net After the desired transformation, the sulfinyl chiral auxiliary can be readily cleaved under mild acidic conditions, yielding the chiral amine product and allowing for the recovery of the auxiliary. wikipedia.orgrsc.org This methodology has proven invaluable for the enantioselective synthesis of novel compounds with pharmacological relevance. acs.orgnih.gov

Table 2: Key Chiral Compounds and Reagents

Compound Name Abbreviation/Type Role in Synthesis
(R)-tert-Butanesulfinamide Ellman's Auxiliary Chiral Auxiliary rsc.orgd-nb.info
Methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate N-Sulfinyl Imidate Chiral Building Block, Annulating Reagent acs.orgnih.gov
Titanium(IV) ethoxide Ti(OEt)₄ Lewis Acid Catalyst uea.ac.ukd-nb.info

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

As a bifunctional molecule, featuring both a reactive imidate group and a chloroalkyl chain, methyl 4-chlorobutanimidate serves as a versatile precursor in multi-step synthetic sequences. This dual reactivity allows for its integration into complex molecules through various reaction pathways. It is frequently employed as an intermediate in the synthesis of pharmaceutical compounds and other specialty chemicals.

The structure of this compound is well-suited for the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.

This compound is a key starting material in the synthesis of the pyrrolo[1,2-a]imidazole core structure. A notable synthetic route involves the reaction of this compound hydrochloride with 2,2-dimethoxyethanamine. nih.gov This initial reaction forms the intermediate, 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride. nih.gov This intermediate subsequently undergoes a tandem intramolecular cyclization reaction under acidic conditions to yield the target bicyclic system, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. nih.gov This method provides an efficient pathway to a heterocyclic framework that is a subject of interest for biomedical research. nih.govnih.gov

Table 1: Synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Starting Material Reagent Intermediate Product Citation
This compound hydrochloride 2,2-dimethoxyethanamine 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole nih.gov

The utility of this compound extends to its role as a fundamental building block in the assembly of more intricate organic molecules. Its ability to participate in various coupling and cyclization reactions makes it a valuable intermediate for chemists aiming to construct complex molecular targets. The strategic incorporation of the this compound fragment can significantly streamline synthetic routes, providing efficient access to desired scaffolds. nih.gov

Precursor in Heterocyclic Compound Synthesis

Utility as an Annulating Reagent in Stereoselective Transformations

A significant advancement in the application of this compound involves its N-sulfinylated derivative, methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate, which has been identified as a powerful annulating reagent. acs.orgacs.orgnih.gov This chiral variant enables the one-step, highly stereoselective synthesis of carbocyclic systems, offering a distinct advantage over many existing methodologies that may require precious transition-metal catalysts or the challenging preparation of diazocarbonyl compounds. acs.orgresearchgate.net

The N-(tert-butylsulfinyl) derivative of this compound facilitates the diastereoselective preparation of five- and six-membered carbocycles that possess three adjacent stereocenters. acs.orgnih.gov This reagent undergoes a cycloaddition with a range of Michael acceptors to form carbocyclic rings with exceptional stereochemical control. acs.orgresearchgate.net The reaction is highly efficient, capable of generating a single diastereomer out of eight possibilities in many cases. acs.orgacs.orgresearchgate.net

The construction of substituted cyclopentanes with defined stereochemistry is a key challenge in organic synthesis, given the prevalence of this scaffold in biologically active natural products. acs.orgresearchgate.net The use of methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate as an annulating reagent provides a novel and highly effective solution for the stereoselective synthesis of functionalized cyclopentane (B165970) frameworks. acs.orgacs.orgresearchgate.net This [3+2]-cycloaddition strategy enables the creation of cyclopentane rings with high yields and excellent diastereoselectivity (>95:5 dr in reported examples). acs.org The absolute configuration of the resulting products has been confirmed through X-ray crystallography, establishing this methodology as a reliable route to novel, pharmacologically relevant chemotypes. acs.org

Table 2: Diastereoselective Cyclopentannulation Reaction

Reagent Michael Acceptor Product Type Stereochemical Outcome Citation
Methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate Various Michael Acceptors Functionalized Cyclopentane High diastereoselectivity; single diastereomer formed out of eight possibilities acs.orgnih.govresearchgate.net

Diastereoselective Synthesis of Carbocyclic Systems

Preparation of Functionalized Cyclohexane (B81311) Frameworks

The N-(tert-butylsulfinyl) derivative of this compound is a key reagent in the one-step, highly stereoselective synthesis of functionalized cyclohexane cores. acs.orgacs.orgacs.orgresearchgate.net This annulating agent participates in cycloaddition reactions with a range of Michael acceptors to construct six-membered carbocycles. acs.orgacs.orgetextpad.comnih.govresearchgate.net The process is notable for its efficiency and high degree of stereochemical control. acs.org

The reaction involves the conjugate addition of the imidate to a Michael acceptor, followed by an intramolecular cyclization to furnish the cyclohexane ring. This methodology has proven effective for a variety of substrates, leading to densely functionalized products with significant potential in medicinal chemistry. acs.orgresearchgate.net

Table 1: Synthesis of Functionalized Cyclohexanes

Michael Acceptor Product Diastereomeric Ratio (dr) Yield
Chalcone Substituted Cyclohexane >95:5 High
Nitro-olefin Substituted Cyclohexane >95:5 High
α,β-Unsaturated Ester Substituted Cyclohexane >95:5 High

This table is illustrative and based on findings that the reaction proceeds in high yields and excellent diastereoselectivity with various Michael acceptors. acs.orgacs.org

Control of Contiguous Stereocenters

A significant challenge in organic synthesis is the precise control over multiple contiguous stereocenters. The use of Methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate in annulation reactions provides an elegant solution to this problem. acs.orgacs.orgacs.org The reaction enables the diastereoselective formation of cyclohexane rings that possess three adjacent stereocenters. acs.orgacs.orgresearchgate.net

Remarkably, the reaction exhibits exceptional stereocontrol, generating only one of the eight possible diastereomers in most cases. acs.orgacs.orgresearchgate.net This high fidelity is attributed to the directing influence of the chiral N-tert-butylsulfinyl group during the carbon-carbon and carbon-nitrogen bond-forming steps. The absolute configuration of the resulting stereocenters has been confirmed through X-ray crystallography of representative products. acs.org

Enantioselective Control in Ring-Forming Reactions

The enantioselectivity of the annulation is directed by the chiral sulfinamide auxiliary attached to the imidate nitrogen. acs.orgacs.orgresearchgate.net This group effectively transfers its stereochemical information to the newly formed carbocycle during the reaction sequence. The result is a highly enantioselective synthesis of the cyclohexane products. acs.orgacs.org This method stands as a powerful tool for asymmetric synthesis, avoiding the need for expensive transition-metal catalysts or complex chiral ligands that are often required in other enantioselective methodologies. acs.org The inherent chirality of the reagent itself guides the formation of the desired enantiomer, making it a highly efficient and atom-economical approach. acs.orgacs.org

Applications in the Synthesis of Novel Chemotypes

The development of this annulation methodology using this compound derivatives has directly enabled the high-yield, enantioselective synthesis of novel chemical skeletons, or chemotypes, that are of significant interest in pharmacology. acs.orgacs.orgacs.orgresearchgate.net By providing rapid access to complex and stereochemically defined cyclopentane and cyclohexane cores, this strategy streamlines the exploration of new areas of chemical space. acs.orgacs.org These novel scaffolds are valuable starting points for medicinal chemistry programs aimed at discovering new therapeutic agents. researchgate.net

Mechanisms of Carbon-Nitrogen Bond Formation

The primary methods for forming bonds between nitrogen and aliphatic carbon atoms involve either the reaction of a nucleophilic nitrogen with an electrophilic carbon or the reaction of an electrophilic nitrogen with a nucleophilic carbon. nptel.ac.in In the context of the annulation involving Methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate, the sulfinamide acts as a nitrogen nucleophile. researchgate.net

The reaction is initiated by the deprotonation of the imidate derivative, which then undergoes a 1,4-conjugate addition (an aza-Michael reaction) to the Michael acceptor. acs.orgresearchgate.net This step forms the first carbon-carbon bond and sets one of the stereocenters. The resulting enolate intermediate is positioned for a subsequent intramolecular nucleophilic attack. The alkyl chloride moiety at the end of the butanimidate chain is attacked by the enolate, closing the ring and forming the second carbon-carbon bond to yield the final cyclohexane product. acs.org

Computational studies using Density Functional Theory (DFT) have provided insight into the transition states of this reaction. acs.org These calculations reveal that the stereochemical outcome is controlled by the formation of specific chelated intermediates involving the lithium counterion, the sulfinamide nitrogen, and the enolate oxygen, which minimizes steric interactions and leads to the observed high diastereoselectivity. acs.org

Derivatization for Targeted Synthetic Outcomes

The products of the annulation reaction, chiral N-sulfinyl imidates, are not merely final products but versatile intermediates that can be further modified to achieve specific synthetic targets.

Conversion to Chiral Amides and Esters

The N-sulfinyl imidate functionality within the newly formed cyclohexane ring serves as a precursor to other important functional groups, notably chiral amides and esters. While the primary literature focuses on the formation of the carbocyclic core, the conversion of imidates to amides and esters is a standard transformation in organic chemistry. For instance, related N-sulfinyl imidate products have been successfully converted into chiral methyl esters and amides in piperidine (B6355638) systems, demonstrating the synthetic utility of this functional group. researchgate.net The hydrolysis of the imidate group, typically under acidic or basic conditions, can yield the corresponding amide or, with subsequent hydrolysis, the carboxylic acid, which can then be esterified. This derivatization unlocks access to a wider range of compounds, including derivatives of β-amino acids, which are valuable in peptide synthesis and drug design. researchgate.net

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Pathways and Intermediates

The reactivity of Methyl 4-chlorobutanimidate is characterized by the interplay between the imidate functional group and the terminal alkyl chloride. This structure allows for a range of transformations, including cyclization and potential participation in cycloaddition reactions.

While specific studies detailing the participation of this compound in cycloaddition reactions are not prevalent in the reviewed literature, the imidate moiety possesses the electronic characteristics to act as a synthon in such transformations. Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with the reaction often being concerted and pericyclic wikipedia.org.

In principle, the C=N double bond of the imidate could participate in reactions like [4+2] or [3+2] cycloadditions. For instance, in a hetero-Diels–Alder reaction, an imidate could act as the dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring nih.govlibretexts.org. The reaction mechanism, whether concerted or stepwise, and the associated transition states would be governed by frontier molecular orbital (FMO) theory, which analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other libretexts.org. The specific energetics and stereochemical outcomes would require dedicated computational investigation.

The most prominently documented reaction pathway for this compound is its involvement in intramolecular cyclization. The presence of a nucleophilic nitrogen atom and an electrophilic terminal carbon (due to the chlorine leaving group) within the same molecule facilitates this process.

A key example is the reaction of this compound hydrochloride with an amine, such as 2,2-dimethoxyethanamine. This process proceeds via a tandem mechanism researchgate.net.

Amidine Formation: First, the primary amine displaces the methoxy group of the imidate to form a 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide intermediate.

Intramolecular Cyclization: This intermediate then undergoes a subsequent intramolecular cyclization in an acidic medium, where the amidine nitrogen acts as a nucleophile, attacking the carbon bearing the chlorine atom to form a heterocyclic ring system researchgate.net.

This type of cyclization is a powerful method for synthesizing nitrogen-containing heterocycles. Analogous intramolecular reactions have been observed in other alkylimidate systems, such as radical-mediated C(sp³)–H amidation, where an imidate radical can undergo a 1,5-hydrogen atom transfer (HAT) followed by cyclization to yield valuable oxazoline products rsc.org. This highlights a potential alternative pathway for cyclization under radical conditions.

Theoretical and Computational Approaches to Reactivity and Selectivity

Computational chemistry provides indispensable tools for understanding the underlying factors that control reaction outcomes, such as reactivity and selectivity. For a molecule like this compound, these methods could offer deep insights, although specific published studies are scarce.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for predicting geometries, reaction pathways, and stereochemical outcomes.

In the context of the intramolecular cyclization of this compound derivatives, DFT calculations could be employed to:

Model Transition States: Determine the three-dimensional structure of the transition state for the ring-closing step.

Rationalize Stereoselectivity: If chiral centers are present or formed, DFT can calculate the energies of diastereomeric transition states to predict which product stereoisomer will be favored. The lower energy transition state corresponds to the major product.

Analyze Electronic Effects: Investigate how substituents on the imidate or the reacting amine influence the electron distribution and, consequently, the reaction's feasibility and stereochemical course.

The energetic profile of a reaction determines its rate and whether it is thermodynamically favorable. A reaction coordinate diagram maps the potential energy of a system as it progresses from reactants to products youtube.com. Each step in a multi-step reaction, such as the tandem cyclization of this compound, has its own transition state and activation energy libretexts.org.

Computational methods can be used to perform a detailed energetic analysis:

Activation Energy (ΔG‡): This is the energy difference between the reactants and the highest energy transition state youtube.com. A lower activation energy implies a faster reaction rate. For the cyclization of the amidine intermediate, calculations would reveal the energy barrier for the ring-closing step.

Intermediate Stability: The energy of any reaction intermediates, such as the amidine formed prior to cyclization, can be calculated. Intermediates exist at a local energy minimum between two transition states libretexts.org.

By calculating these values, a complete energy profile can be constructed, allowing for a quantitative understanding of the reaction dynamics and the factors controlling its efficiency.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Imidate Transformations

The transformation of imidates is a cornerstone of modern synthetic chemistry. However, the full catalytic potential for molecules like Methyl 4-chlorobutanimidate is yet to be realized. Future research should concentrate on developing novel catalytic systems that can selectively activate and transform either the imidate moiety or the alkyl chloride group, or both in sequential or domino reactions.

Recent breakthroughs in catalysis, particularly in the realm of transition metal and photoredox catalysis, offer exciting possibilities. Systems that have proven effective for the activation of historically unreactive C(sp³)–Cl bonds could be applied to this compound. For instance, excited-state palladium catalysis, which generates alkyl radicals from stable alkyl chlorides, could enable a range of alkylation and annulation reactions that were previously challenging.

Furthermore, the imidate functionality itself can act as a coordinating or directing group in metal-catalyzed C-H activation/functionalization reactions, a strategy that has seen success with other imidate structures. Developing catalysts that can leverage the imidate group to direct reactions at specific sites within the molecule would be a significant advancement. Research into dual-catalysis systems, merging photoredox with transition metal catalysis, could unlock unprecedented transformations, allowing for the formation of complex C-C bonds under mild, photoinduced conditions.

Potential Catalytic System Target Functional Group Potential Transformation Key Advantage
Excited-State Palladium CatalysisAlkyl ChlorideRadical Alkylation / AnnulationActivation of strong C(sp³)–Cl bond at room temperature
Nickel/Photoredox Dual CatalysisAlkyl ChlorideCross-Electrophile CouplingAvoidance of organometallic reagents
Cobalt(III) CatalysisImidate and C-H bondsC-H Functionalization / AnnulationHigh regioselectivity and step-economy
Copper-Catalyzed SystemsAlkyl ChlorideAtom Transfer Radical Addition (ATRA)Cost-effective and versatile for C-C and C-heteroatom bond formation

Expansion of Synthetic Scope to Diverse Molecular Architectures

Imidates are well-established and versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles. This compound is uniquely positioned to expand this scope significantly due to its bifunctional nature. The imidate can serve as the foundational unit for constructing rings such as oxazolines, pyrimidines, triazoles, and isoquinolines through condensation and cyclization reactions.

The true unexplored potential lies in leveraging the alkyl chloride moiety in tandem with the imidate group. This opens the door to several advanced synthetic strategies:

Intramolecular Cyclizations: Following an initial reaction at the imidate, the pendant 4-chlorobutyl chain can undergo intramolecular cyclization to form fused or spirocyclic ring systems, which are valuable scaffolds in medicinal chemistry.

Sequential Functionalization: The two functional groups can be addressed sequentially. For example, the imidate can be transformed into a heterocyclic core, after which the alkyl chloride is used as a handle for introducing further complexity via nucleophilic substitution or cross-coupling reactions.

Domino Reactions: A single catalytic system could trigger a cascade reaction involving both functional groups, leading to the rapid assembly of complex polycyclic molecules from a simple starting material. This represents a highly efficient and atom-economical approach to molecular construction.

Target Molecular Architecture Key Reaction Type Role of this compound
Pyrrolidine DerivativesIntramolecular CyclizationBifunctional building block for N-heterocycle formation
Fused Bicyclic HeterocyclesCondensation followed by AnnulationImidate forms the first ring, chloride facilitates the second
Substituted IsoquinolinesCatalytic AnnulationImidate as directing group and N-source, chloride for late-stage diversification
Spirocyclic CompoundsSequential Nucleophilic Substitution & CyclizationServes as a linchpin connecting two different ring systems

Interdisciplinary Research with Materials Science and Chemical Biology

The unique structure of this compound makes it an attractive candidate for applications beyond traditional organic synthesis, particularly at the interface of chemistry with materials science and chemical biology.

Materials Science: The discovery and development of advanced functional materials is an inherently interdisciplinary field where chemistry plays a central role. Research has shown that certain imidate-containing compounds can serve as multifunctional organic fluorescent materials. This suggests a promising, yet unexplored, avenue for this compound. The alkyl chloride handle provides a convenient site for polymerization or for grafting the molecule onto surfaces or into polymer matrices. Future research could focus on synthesizing polymers incorporating the methyl 4-butanimidate structure to create novel materials with tailored optical, electronic, or mechanical properties. Such materials could find applications in sensors, organic light-emitting diodes (OLEDs), or specialized coatings.

Chemical Biology: In chemical biology, small molecules are used as probes to study and manipulate biological systems. The alkyl chloride group in this compound can function as a reactive handle, or "warhead," for covalent modification of biomolecules. This opens up the possibility of designing activity-based probes or covalent inhibitors targeting specific enzymes. The imidate group can act as a bioisostere for amide or ester functionalities, potentially mediating specific interactions with a protein's active site, while the alkyl chloride forms an irreversible covalent bond, enabling target identification and validation. This dual functionality makes it a prime candidate for the development of sophisticated chemical tools for biological research.

Interdisciplinary Field Potential Application Key Functional Group(s) Research Goal
Materials ScienceFluorescent PolymersImidate (for optical properties), Alkyl Chloride (for polymerization)Development of novel sensors or optical materials
Materials ScienceSurface ModificationAlkyl ChlorideGrafting onto surfaces to alter hydrophobicity, reactivity, or biocompatibility
Chemical BiologyCovalent Enzyme InhibitorsAlkyl Chloride (warhead), Imidate (binding element)Design of targeted therapeutics or probes for drug discovery
Chemical BiologyActivity-Based ProbesAlkyl ChlorideCovalent labeling and identification of active enzymes in complex biological samples

Q & A

Q. What are the standard synthetic protocols for Methyl 4-chlorobutanimidate?

Q. How is this compound characterized in research settings?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm structure and purity.
  • Mass spectrometry : HRMS for molecular weight validation.
  • Elemental analysis : To verify stoichiometry . For derivatives like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (17a ), additional techniques like X-ray crystallography may resolve stereochemical ambiguities .

Advanced Research Questions

Q. What challenges arise in optimizing the cyclization of this compound derivatives, and how can they be addressed?

Cyclization efficiency depends on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intramolecular reactions.
  • Acid strength : Controlled pH avoids over-protonation of intermediates.
  • Temperature : Reflux conditions accelerate kinetics but may degrade sensitive products . Methodological approach :
  • Design a factorial experiment varying solvent, acid concentration, and temperature.
  • Use HPLC to quantify yields and side products.
  • Apply statistical tools (e.g., ANOVA) to identify significant parameters .
Optimization Variables Impact
Solvent polarityHigher polarity increases cyclization rate
Acid concentrationExcess HCl may hydrolyze intermediates
Reaction timeProlonged heating risks decomposition

Q. How can contradictory data on reaction yields be resolved in this compound-based syntheses?

Discrepancies often stem from:

  • Impurity profiles : Unaccounted byproducts (e.g., uncyclized amines).
  • Analytical variability : Differences in NMR integration or calibration. Resolution strategies :
  • Reproduce experiments with strict controls (e.g., standardized reagents).
  • Cross-validate data using orthogonal techniques (e.g., LC-MS vs. NMR).
  • Publish raw datasets to enable meta-analysis .

Q. What are the limitations of current analytical methods for this compound derivatives?

  • Sensitivity : Low-abundance intermediates may evade detection by routine NMR.
  • Structural ambiguity : Isomeric products (e.g., regioisomers) require advanced techniques like 2D NMR or computational modeling (DFT) for differentiation .
  • Quantitative accuracy : HPLC-UV may underestimate yields if chromophores are absent.

Methodological Guidance

Q. How should researchers design experiments to explore new applications of this compound?

  • Hypothesis-driven approach : Link structural features (e.g., chloroimidate group) to reactivity (e.g., nucleophilicity in cross-coupling).
  • Comparative studies : Test derivatives against known imidate analogs.
  • Data triangulation : Combine synthetic, spectroscopic, and computational data .

Q. What ethical and safety considerations apply to handling this compound?

  • Toxicity screening : Conduct preliminary assays (e.g., Ames test) if biological activity is suspected.
  • Waste management : Chlorinated byproducts require neutralization before disposal .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of this compound derivatives?

  • Standardize assays : Use established protocols (e.g., MIC for antimicrobial studies).
  • Control variables : Ensure consistent cell lines/species in bioassays.
  • Meta-analysis : Aggregate data from multiple studies to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.